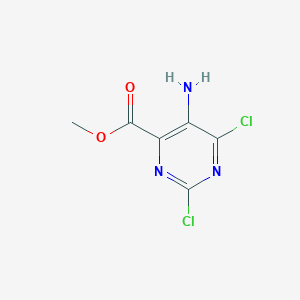

Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate

説明

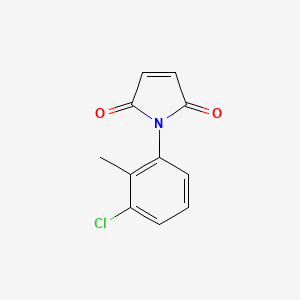

Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate (MDPC) is a compound that has been studied extensively for its potential applications in scientific research. It is an organochlorine compound that belongs to the class of pyrimidine-4-carboxylates, and is a derivative of the pyrimidine family. MDPC has a wide range of applications in scientific research due to its unique properties and chemical structure.

科学的研究の応用

Synthesis of Bicyclic 6 + 6 Systems

“Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate” is used in the synthesis of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These compounds are types of bicyclic [6 + 6] systems and have significant biological applications . The chemistry of these compounds has been applied on a large scale in the medical and pharmaceutical fields .

Synthesis of DNA–PK Inhibitor AZD7648

This compound plays a crucial role in the synthesis of the DNA–PK inhibitor AZD7648 . AZD7648 is a highly selective DNA–PK inhibitor developed by AstraZeneca and is currently in clinical phase I/IIa trials for the treatment of advanced solid tumors and adult soft tissue sarcomas .

Synthesis of Disubstituted Pyrimidines

“Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate” is used as a starting reagent for the synthesis of disubstituted pyrimidines . This process involves tandem amination and Suzuki-Miyaura cross-coupling .

Biarylpyrimidine Synthesis

This compound is also used in a biarylpyrimidine synthesis involving biaryl cross-coupling . Biarylpyrimidines have various applications in medicinal chemistry due to their bioactive properties.

Synthesis of Diuretic Agents

“Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate” is used in the synthesis of aminopyrimidine-5-carboxamides with 4-amino-5-cyanopyrimidines . The products of this synthesis have applications as diuretic agents .

Crystal Growth Studies

This compound is used in crystal growth studies . Understanding the crystal growth of such compounds can provide valuable insights into their physical and chemical properties, which can further expand their potential applications.

特性

IUPAC Name |

methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N3O2/c1-13-5(12)3-2(9)4(7)11-6(8)10-3/h9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKZBDOQIWZNNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC(=N1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291861 | |

| Record name | methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | |

CAS RN |

502184-51-2 | |

| Record name | methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1347300.png)

![Ethyl 2-[cyano(methyl)amino]acetate](/img/structure/B1347303.png)